5-Methyl-2-thiophenecarboxaldehyde has been identified as a natural product found in the tobacco plant, Nicotiana tabacum []. This finding suggests its potential role in the plant's metabolism or defense mechanisms. Further research is needed to elucidate its specific function within the plant.
Studies have also shown that 5-methyl-2-thiophenecarboxaldehyde is a metabolite produced by the yeast Saccharomyces cerevisiae []. This suggests the molecule may play a role in the yeast's cellular processes, although its specific function remains unclear. Understanding its role could contribute to advancements in yeast biology and fermentation technology.
While the specific research applications of 5-methyl-2-thiophenecarboxaldehyde are still under exploration, its unique structure and presence in different organisms hint at potential future uses. Its chemical properties might be of interest in fields like:
5-Methyl-2-thiophenecarboxaldehyde is an organic compound with the molecular formula C₆H₆OS and a molecular weight of approximately 126.18 g/mol. It is classified as an aldehyde and is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing sulfur. The compound appears as a yellowish liquid and has several synonyms, including 5-Methylthiophene-2-carbaldehyde and 5-Methylthiophene-2-aldehyde . Its structure features a methyl group attached to the thiophene ring at the 5-position and an aldehyde functional group at the 2-position, influencing its chemical reactivity and biological properties.
These reactions make it a versatile intermediate in organic synthesis .
5-Methyl-2-thiophenecarboxaldehyde has been identified as a metabolite produced by Saccharomyces cerevisiae, indicating potential roles in yeast metabolism . While specific biological activities have not been extensively documented, compounds containing thiophene rings often exhibit antimicrobial and antifungal properties. This suggests that 5-Methyl-2-thiophenecarboxaldehyde may possess similar bioactive characteristics worth exploring further.
Several methods for synthesizing 5-Methyl-2-thiophenecarboxaldehyde have been reported:
5-Methyl-2-thiophenecarboxaldehyde is utilized in various fields:
Several compounds share structural similarities with 5-Methyl-2-thiophenecarboxaldehyde:
Compound Name | CAS Number | Similarity Score |
---|---|---|
5-Hydroxymethylthiophene | 22054-13-3 | 0.97 |
3-Methyl-2-thiophenecarboxaldehyde | 5834-16-2 | 0.79 |
5-Acetylthiophene-2-carbaldehyde | 4565-29-1 | 0.78 |
5-(Methylthio)thiophene-2-carbaldehyde | 24445-35-0 | 0.78 |
5-Formylthiophene-2-carbonitrile | 21512-16-3 | 0.80 |
Uniqueness: The unique aspect of 5-Methyl-2-thiophenecarboxaldehyde lies in its specific substitution pattern on the thiophene ring, which may influence its reactivity and biological activity differently compared to these similar compounds. Its specific aldehyde functionality also distinguishes it from others that may contain ketone or hydroxyl groups instead.
Irritant